2-Methyl-3-(trifluoromethyl)benzoyl chloride
Overview
Description
2-Methyl-3-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C9H6ClF3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methyl group at the second position and a trifluoromethyl group at the third position. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 2-Methyl-3-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the benzoic acid derivative with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:
C9H7F3O2+SOCl2→C9H6ClF3O+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Friedel-Crafts Acylation: It can act as an acylating agent in Friedel-Crafts acylation reactions, introducing the 2-Methyl-3-(trifluoromethyl)benzoyl group into aromatic compounds.
Hydrolysis: In the presence of water or aqueous bases, it can hydrolyze to form 2-Methyl-3-(trifluoromethyl)benzoic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Aluminum chloride (AlCl3) for Friedel-Crafts acylation
Solvents: Dichloromethane, chloroform, toluene
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
2-Methyl-3-(trifluoromethyl)benzoic acid: Formed by hydrolysis
Scientific Research Applications
2-Methyl-3-(trifluoromethyl)benzoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the preparation of biologically active compounds that can be used in drug discovery and development.
Medicine: As a building block in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: In the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. In biological systems, these derivatives can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzoyl chloride: Similar structure but lacks the methyl group at the second position.
2-(Trifluoromethyl)benzoyl chloride: Similar structure but lacks the methyl group at the second position.
4-(Trifluoromethyl)benzoyl chloride: Similar structure but the trifluoromethyl group is at the fourth position.
Uniqueness
2-Methyl-3-(trifluoromethyl)benzoyl chloride is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzene ring. This combination of substituents can influence the compound’s reactivity, steric properties, and electronic effects, making it a valuable intermediate in the synthesis of specialized organic molecules.
Properties
IUPAC Name |
2-methyl-3-(trifluoromethyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5-6(8(10)14)3-2-4-7(5)9(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUTXPBRISPHPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256067 | |
Record name | 2-Methyl-3-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901256067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261952-07-2 | |
Record name | 2-Methyl-3-(trifluoromethyl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261952-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901256067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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